[5-[(4-Methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Overview
Description
[5-[(4-Methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(4-Methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone typically involves multi-step organic reactions. One common method includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.
Introduction of the thienylcarbonyl group: This step involves the acylation of the triazole ring with a thienylcarbonyl chloride in the presence of a base.
Attachment of the 4-methoxybenzyl and 4-methylphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [5-[(4-Methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to active sites or allosteric sites, leading to changes in the biological pathway.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine
- 3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
- 1-(2-thienylcarbonyl)-1H-1,2,4-triazol-5-amine
Uniqueness
[5-[(4-Methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
[5-[(4-methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-5-9-17(10-6-15)20-24-22(23-14-16-7-11-18(28-2)12-8-16)26(25-20)21(27)19-4-3-13-29-19/h3-13H,14H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIVTEWUPNHCSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)OC)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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